molecular formula C12H17N B6257160 methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine CAS No. 1488675-71-3

methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine

Cat. No.: B6257160
CAS No.: 1488675-71-3
M. Wt: 175.27 g/mol
InChI Key: LZMZZCXMHGVFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine is a secondary amine featuring a tetrahydronaphthalene (tetralin) backbone substituted with a methyl group on the methylene bridge at the 2-position. This compound has been utilized in spectroscopic studies, particularly in ultrafast photoion-photofragment spectroscopy (TOF-MS) to investigate charge transfer dynamics and structural relaxation kinetics .

Properties

CAS No.

1488675-71-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H17N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-5,10,13H,6-9H2,1H3

InChI Key

LZMZZCXMHGVFHV-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=CC=CC=C2C1

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Formylmethyltetralin with Methylamine

Reductive amination is a cornerstone method for synthesizing secondary amines. For methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine, this approach involves converting 2-(chloromethyl)-1,2,3,4-tetrahydronaphthalene to 2-formylmethyltetralin via the Sommelet reaction (hexamine-mediated oxidation), followed by reductive amination with methylamine .

Procedure:

  • Sommelet Reaction:

    • 2-(Chloromethyl)tetralin (1 eq) is refluxed with hexamine (1.2 eq) in chloroform for 6–8 hours.

    • Hydrolysis of the intermediate quaternary ammonium salt with HCl yields 2-formylmethyltetralin .

  • Reductive Amination:

    • The aldehyde intermediate is reacted with methylamine (2 eq) in methanol under hydrogen gas (1 atm) using palladium on carbon (5% w/w) as a catalyst.

    • After 12 hours at 25°C, the reaction mixture is filtered and concentrated to afford the target amine in 68–72% yield .

Optimization Notes:

  • Excess methylamine (3 eq) improves yield to 78% by driving the equilibrium toward imine formation.

  • Switching to sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) achieves comparable yields (75% ) without requiring hydrogenation equipment .

Alkylation of 2-(Aminomethyl)tetralin with Methyl Halides

Direct alkylation of the primary amine precursor, 2-(aminomethyl)tetralin, offers a straightforward route. This method is advantageous for large-scale production due to minimal intermediate purification steps.

Procedure:

  • Synthesis of 2-(Aminomethyl)tetralin:

    • 2-Cyanomethyltetralin is reduced using LiAlH4 (2 eq) in tetrahydrofuran (THF) at 0°C to 25°C for 4 hours, yielding 2-(aminomethyl)tetralin in 85% yield .

  • Methylation:

    • The primary amine is treated with methyl iodide (1.1 eq) and potassium carbonate (2 eq) in acetonitrile at 60°C for 8 hours.

    • Post-reaction purification via column chromatography (SiO2, ethyl acetate/hexane) affords the target compound in 65% yield .

Challenges and Solutions:

  • Over-alkylation to tertiary amines is mitigated by controlling stoichiometry (1.1 eq CH3I) and reaction time.

  • Alternative methylating agents like dimethyl sulfate increase reactivity but require stringent safety protocols .

Reduction of N-Methyl-2-(Cyanomethyl)tetralin

Catalytic hydrogenation of nitriles provides a high-purity route to secondary amines. This method bypasses aldehyde intermediates, reducing side reactions.

Procedure:

  • Cyanomethylation:

    • 2-(Bromomethyl)tetralin is reacted with sodium cyanide (1.2 eq) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-cyanomethyltetralin in 89% yield .

  • Methylation and Reduction:

    • The nitrile is treated with methylamine (2 eq) and hydrogen gas (50 psi) over Raney nickel at 100°C for 12 hours.

    • The reaction achieves 70% yield with >99% purity by GC-MS .

Mechanistic Insight:

  • The nitrile is first hydrogenated to the primary amine, which subsequently reacts with methylamine via a Schiff base intermediate.

Comparison of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Reductive Amination68–7812–24Scalable, minimal byproductsRequires aldehyde intermediate
Alkylation65–708–10Straightforward, industrial-friendlyRisk of over-alkylation
Nitrile Reduction70–8912–18High purity, no intermediatesHigh-pressure conditions required
Pd-Catalyzed Carbonylation260.25Isotope labeling capabilityLow yield, specialized equipment

Industrial-Scale Considerations

Large-scale production prioritizes reductive amination and alkylation due to cost-effectiveness and compatibility with continuous-flow reactors. Key optimizations include:

  • Catalyst Recycling: Pd/C recovery via filtration reduces costs in hydrogenation steps .

  • Solvent Selection: Switching from DMF to ethanol in cyanomethylation improves environmental compliance .

Chemical Reactions Analysis

Asymmetric Hydrogenation

The compound can be synthesized via catalytic asymmetric hydrogenation of substituted dihydronaphthalene precursors. For example:

  • Substrate : N-(3,4-dihydronaphthalen-2-yl)propionamide derivatives

  • Catalyst : Chiral Ir or Pt complexes with phosphine ligands (e.g., (R)-BINAP)

  • Conditions :

    ParameterValueSource
    Temperature30–120°C
    Pressure10–50 bar H₂
    SolventToluene or THF
    Enantiomeric Excess>95% (S)-isomer achieved

This method avoids racemization and provides high stereochemical control .

Amide Reduction

The amine is generated via reduction of intermediate amides using strong hydride donors:

  • Reagent : LiAlH₄ or BH₃·THF

  • Conditions :

    ParameterValueSource
    Temperature40–110°C
    Reaction Time4–12 hours
    Yield70–85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Alkylation and Acylation

The secondary amine undergoes typical nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) to form tertiary amines.

  • Acylation : Forms stable amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Acid-Base Reactions

The compound forms water-soluble salts with mineral acids:

  • Hydrochloride Salt Formation :

    PropertyValueSource
    Solubility (H₂O)>50 mg/mL
    Melting Point210–215°C (decomposes)

This property is critical for pharmaceutical formulations .

Aromatic Ring Oxidation

The tetrahydronaphthalene moiety undergoes selective oxidation:

  • Reagent : KMnO₄ in acidic or basic media

  • Product : Dihydroxylated naphthalene derivatives.

Reduction of the Cyclohexene Ring

Catalytic hydrogenation fully saturates the ring:

  • Conditions :

    ParameterValueSource
    CatalystPd/C (10% w/w)
    Pressure1–3 bar H₂
    Temperature25–50°C

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 250°C, releasing methylamine and polycyclic aromatic hydrocarbons .

  • Photolysis : UV exposure induces ring-opening reactions, forming quinone derivatives.

Comparative Reaction Data

Reaction TypeKey Reagents/ConditionsYieldSelectivitySource
Asymmetric HydrogenationIr-(R)-BINAP, toluene, 80°C85%>95% ee
LiAlH₄ ReductionTHF, reflux78%N/A
Pd/C HydrogenationH₂ (3 bar), ethanol90%Full saturation

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine can be synthesized through several methods involving the reduction of corresponding amides or through reductive amination processes. For instance, one method involves the condensation of 1,2,3,4-tetrahydronaphthalene derivatives with amine precursors under specific conditions to yield the desired product . The structural features of this compound contribute to its biological activity, particularly its interaction with neurotransmitter receptors.

Neuroprotective Agents

One of the most promising applications of this compound is its potential role as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that derivatives of this compound can act as D2/D3 receptor agonists, which are crucial for alleviating symptoms associated with PD and potentially slowing disease progression .

Case Study:
A study demonstrated that D3-preferring agonists derived from this compound exhibited significant neuroprotective effects in animal models of PD. These compounds not only improved motor functions but also showed a reduction in neurodegeneration markers .

Anticancer Activity

Recent investigations have also highlighted the anticancer properties of compounds related to this compound. A series of tetralin derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the tetrahydronaphthalene structure enhanced antiproliferative activity against cancer cells .

Data Table: Anticancer Activity of Tetralin Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Tetralin-AMCF-715Induction of apoptosis
Tetralin-BHeLa10Inhibition of cell cycle
Tetralin-CA54912DNA damage response

Potential in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to modulate neurotransmitter systems could lead to the development of new treatments for psychiatric disorders as well as neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine involves its interaction with neurotransmitter systems. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to certain neurotransmitters .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) HPLC Retention Time (min) LogP (Predicted)
This compound Not reported Not reported 2.5
trans-4-(4′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5g) Oil 11.2–12.3 3.8
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Not reported Not reported 1.9

Biological Activity

Methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and research findings based on diverse scientific sources.

Chemical Structure and Synthesis

The compound is derived from 1,2,3,4-tetrahydronaphthalene and is synthesized through several steps:

  • Formation of the Tetrahydronaphthalene Core : The starting material undergoes reactions to introduce the desired functional groups.
  • Introduction of the Amino Group : The methoxy-substituted tetrahydronaphthalene is reacted with an amine precursor.
  • Formation of Hydrochloride Salt : The final product can be converted into its hydrochloride salt for stability and solubility.

This compound interacts with various biological targets:

  • Receptor Binding : It is known to bind to specific receptors and enzymes, modulating their activity. For instance, studies have shown its interaction with GABA receptors, which are crucial for neurotransmission.
  • Signal Transduction Pathways : The compound may influence pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly in relation to GABAergic activity .
  • Potential Antidepressant Activity : Some derivatives have shown promise in animal models for their antidepressant-like effects by modulating serotonin receptors .

Case Studies

  • Opioid Receptor Activity : A study highlighted that structural analogs of tetrahydronaphthalene derivatives showed significant binding affinity towards μ-opioid receptors, indicating potential analgesic properties .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated efficacy in reducing lipid levels postprandially, showcasing their potential in metabolic disorder treatments .

Comparative Analysis of Biological Activity

CompoundBinding Affinity (nM)Receptor TypeActivity
Ligand 194μ-opioidAgonist
Ligand 20170μ-opioidAgonist
This compoundTBDGABAModulator

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Key for confirming methyl group substitution (CH3\text{CH}_3-N at δ 2.2–2.5 ppm) and tetrahydronaphthalene ring conformation (e.g., trans/cis isomerism) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., O–H⋯N hydrogen bonds with bond lengths ~2.54 Å) and dihedral angles between aromatic rings .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with gradient elution .

How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) affect biological activity?

Q. Advanced Research Focus

  • Substituent effects : Cyclohexyl or biphenyl groups at the 4-position enhance binding affinity to receptors (e.g., σ-1 receptors) by 10–20-fold compared to unsubstituted analogs, likely due to hydrophobic interactions .
  • Methodology : Use in silico docking (AutoDock Vina) to predict binding modes. For example, trans-4-chlorophenyl derivatives show higher docking scores (−9.2 kcal/mol) than methyl-substituted analogs .
  • Contradictions : Despite computational predictions, in vitro assays may show lower activity due to solubility issues. Validate with SPR (surface plasmon resonance) or radioligand binding assays .

What safety and regulatory considerations apply to handling this compound?

Q. Advanced Research Focus

  • Regulatory status : Derivatives of 1,2,3,4-tetrahydronaphthalen-2-amine are regulated under drug precursor laws in some jurisdictions (e.g., Ireland’s Misuse of Drugs Act) due to structural similarity to psychoactive amines .
  • Safety protocols : Use fume hoods, nitrile gloves, and closed systems during synthesis. Avoid skin contact, as methylamine derivatives can cause irritation .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

How can computational methods predict metabolic pathways or toxicity?

Q. Advanced Research Focus

  • Metabolism prediction : Use SwissADME to identify potential cytochrome P450 (CYP3A4) oxidation sites (e.g., methyl group demethylation).
  • Toxicity screening : Apply ProTox-II to estimate hepatotoxicity (probability >70% for related amines) and mutagenicity based on structural alerts (e.g., aromatic amines) .
  • Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver microsomes) to confirm predictions .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced Research Focus

  • Process optimization : Transition from batch to continuous flow reactors to control reaction exothermicity and reduce racemization .
  • Catalyst selection : Immobilized enzymes or chiral catalysts (e.g., Ru-BINAP) improve scalability but require rigorous recycling studies .
  • Quality control : Implement inline PAT (process analytical technology) like FTIR for real-time monitoring of ee during production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.